Alfuzosin Hydrochloride (CAS: 81403-68-1) is a highly soluble quinazoline-derivative and a non-subtype-selective α1-adrenergic receptor antagonist. In pharmaceutical and chemoinformatics contexts, it is primarily procured for its distinct 'functional uroselectivity,' which allows it to target lower urinary tract smooth muscle without the severe systemic hemodynamic effects typical of other non-selective agents. Its hydrochloride salt form provides an aqueous solubility of 85 mg/mL, making it a critical precursor for developing extended-release hydrophilic matrix formulations that prevent rapid Cmax spikes and subsequent hypotensive events [1].
Procuring generic in-class substitutes or alternative forms of Alfuzosin severely compromises experimental and formulation integrity. Substituting Alfuzosin Hydrochloride with other quinazolines like Doxazosin or Terazosin introduces profound systemic hypotension in in vivo models, confounding urogenital smooth muscle data and requiring complex dose titration [1]. Conversely, substituting with Tamsulosin introduces an α1A subtype bias and high rates of ejaculatory dysfunction, altering reproductive pharmacology baselines [2]. Furthermore, attempting to use Alfuzosin free base instead of the hydrochloride salt results in a near-total loss of aqueous processability (<1 mg/mL solubility), causing critical failures in dissolution assays and extended-release matrix manufacturing .
The hydrochloride salt of Alfuzosin provides an aqueous solubility of 85 mg/mL at 25°C, whereas the free base form is practically insoluble (<1 mg/mL) in water. This high solubility is an absolute prerequisite for integration into hydroxypropyl methylcellulose (HPMC) extended-release matrices, which depend on controlled hydration and dissolution to maintain steady-state pharmacokinetics .
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | 85 mg/mL (Alfuzosin Hydrochloride) |
| Comparator Or Baseline | <1 mg/mL (Alfuzosin Free Base) |
| Quantified Difference | >85-fold increase in aqueous solubility |
| Conditions | Standard aqueous media at 25°C |
Procuring the HCl salt is mandatory for aqueous-based in vitro assays and the manufacturing of sustained-release dosage forms.
Unlike modern subtype-selective antagonists, Alfuzosin Hydrochloride demonstrates near-equal affinity across α1-adrenoceptor subtypes, with Ki values of 2.4 nM for α1A and 1.4 nM for α1B. In contrast, Tamsulosin is highly selective, binding to α1A with at least 15-fold greater affinity than α1B [1]. This makes Alfuzosin HCl a strictly non-selective baseline control when evaluating novel subtype-specific ligands.
| Evidence Dimension | Receptor Subtype Selectivity Ratio (α1A vs α1B) |
| Target Compound Data | Non-selective (Ki 2.4 nM vs 1.4 nM) |
| Comparator Or Baseline | Tamsulosin (>15-fold selectivity for α1A) |
| Quantified Difference | Absence of subtype bias in Alfuzosin compared to Tamsulosin |
| Conditions | Radioligand competitive binding assay in transfected HEK293 cells |
Buyers developing novel subtype-selective adrenoceptor drugs require Alfuzosin HCl as a validated, non-selective benchmarking standard.
Despite its non-selective receptor binding profile, Alfuzosin Hydrochloride exhibits functional uroselectivity in vivo. When compared to Doxazosin, which causes significant reductions in systemic blood pressure and requires strict dose titration, Alfuzosin effectively lowers urethral pressure without crossing the threshold for severe hypotensive events [1]. This tissue-specific partitioning allows for clean urogenital smooth muscle data without cardiovascular confounding.
| Evidence Dimension | Systemic Hemodynamic Interference (Hypotension) |
| Target Compound Data | Maintains blood pressure baseline at therapeutic urogenital doses |
| Comparator Or Baseline | Doxazosin (Induces significant blood pressure reduction requiring titration) |
| Quantified Difference | Measurable functional separation of urological and cardiovascular effects |
| Conditions | In vivo mammalian models (conscious intact rats/dogs) |
Essential for researchers conducting urogenital smooth muscle assays who cannot tolerate systemic blood pressure drops in their animal models.
Due to its high aqueous solubility (85 mg/mL), Alfuzosin Hydrochloride is a required active pharmaceutical ingredient (API) for engineering and stress-testing hydrophilic polymer matrices (e.g., HPMC). It allows formulators to study controlled-release kinetics without the solubility bottlenecks associated with the free base .
Because it binds with near-equal affinity to α1A, α1B, and α1D receptors, Alfuzosin HCl serves as a critical non-selective reference standard. It is used to validate the binding assays of next-generation, highly selective urological or cardiovascular drug candidates [1].
Alfuzosin HCl is utilized for studying lower urinary tract smooth muscle relaxation in vivo. Its functional uroselectivity ensures that urethral pressure can be modulated without triggering the severe hypotensive side effects seen with Doxazosin or the ejaculatory dysfunction associated with Tamsulosin [2].
Irritant